molecular formula C9H12INO B2620450 3-Iodo-2-methoxy-4,5,6-trimethylpyridine CAS No. 2256060-45-2

3-Iodo-2-methoxy-4,5,6-trimethylpyridine

Cat. No.: B2620450
CAS No.: 2256060-45-2
M. Wt: 277.105
InChI Key: VIYCCEYJDAXYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-2-methoxy-4,5,6-trimethylpyridine: is a chemical compound with the molecular formula C9H12INO and a molecular weight of 277.1 g/mol . This compound is a derivative of pyridine, characterized by the presence of iodine, methoxy, and trimethyl groups attached to the pyridine ring. It is known for its unique reactivity and selectivity, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine typically involves the iodination of 2-methoxy-4,5,6-trimethylpyridine. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxy-4,5,6-trimethylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Iodo-2-methoxy-4,5,6-trimethylpyridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .

Comparison with Similar Compounds

  • 2-Iodo-3-methoxy-4,5,6-trimethylpyridine
  • 3-Iodo-2-ethoxy-4,5,6-trimethylpyridine
  • 3-Bromo-2-methoxy-4,5,6-trimethylpyridine

Comparison: 3-Iodo-2-methoxy-4,5,6-trimethylpyridine is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct reactivity and selectivity compared to its analogs. The presence of the iodine atom at the 3-position allows for selective substitution reactions, while the methoxy group enhances its nucleophilicity .

Properties

IUPAC Name

3-iodo-2-methoxy-4,5,6-trimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO/c1-5-6(2)8(10)9(12-4)11-7(5)3/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYCCEYJDAXYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)OC)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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